REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:13]=[CH:12][C:11]([C:14]([O:16]C)=[O:15])=[CH:10][C:9]2=[O:18])[CH:5]=[CH:6][CH:7]=1.[Li+].[OH-]>O.CO>[F:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][C:9]2=[O:18])[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
methyl 1-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)N1C(C=C(C=C1)C(=O)OC)=O
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated with rotavap
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with ethyl acetate, which
|
Type
|
CUSTOM
|
Details
|
was then evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)N1C(C=C(C=C1)C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |